molecular formula C4H4Cl4O2S B1346688 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide CAS No. 3737-41-5

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide

Cat. No. B1346688
CAS RN: 3737-41-5
M. Wt: 257.9 g/mol
InChI Key: GCAXGCSCRRVVLF-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide, also known as 3,3,4,4-Tetrachlorosulfolane, is a chemical compound with the molecular formula C4H4Cl4O2S1. It has a molecular weight of 257.951.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide from the web search results.



Molecular Structure Analysis

The molecular structure of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is represented by the InChI code: 1S/C4H4Cl4O2S/c5-3(6)1-11(9,10)2-4(3,7)8/h1-2H22.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide from the web search results.



Physical And Chemical Properties Analysis

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide has a melting point of 174 °C and an estimated boiling point of 250.32°C1. It has a predicted density of 1.79±0.1 g/cm31. It is soluble in methanol1 and appears as a white to almost white powder or crystal1.


Scientific Research Applications

Vapour Pressure Studies

Organic Synthesis

  • A quantitative preparation method for a reactive derivative of this compound, 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, was described. This method led to efficient formation of Diels–Alder cycloadducts, showing the compound's usefulness in organic synthesis (Markoulides et al., 2012).

NMR Spectroscopy Studies

  • Halogen-substituted derivatives, including the 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, were studied using NMR spectroscopy. This research contributed to understanding the electronic effects of halogen substitution in such compounds (Rozhenko et al., 1995).

Vibrational and Electronic Property Studies

  • The impact of substituents on the structural, vibrational, and electronic properties of related compounds was investigated. This research is crucial in comprehending how variations in molecular structure affect the physical properties of such sulfur-organic compounds (Arjunan et al., 2015).

Reactivity and Chemical Behavior

  • Studies have explored the reactivity of derivatives of this compound, examining how substituents and different reaction conditions influence their chemical behavior. This information is vital for the design and synthesis of new compounds in organic chemistry (Omelian et al., 2020).

Safety And Hazards

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is a poison by ingestion and skin contact1. It is moderately toxic by inhalation1 and is a severe skin irritant1. When heated to decomposition, it emits toxic vapors of SOx and Cl-1.


Future Directions

I couldn’t find specific information on the future directions of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide from the web search results.


properties

IUPAC Name

3,3,4,4-tetrachlorothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl4O2S/c5-3(6)1-11(9,10)2-4(3,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAXGCSCRRVVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041461
Record name 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide

CAS RN

3737-41-5
Record name Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3737-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide
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Record name 3,3,4,4-TETRACHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
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3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
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3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
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Reactant of Route 5
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
Reactant of Route 6
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide

Citations

For This Compound
9
Citations
H BLUESTONE, R BIMBER, R BERKEY… - The Journal of Organic …, 1961 - ACS Publications
Chlorination of butadiene sulfone (I) has produced cis-andirans-3, 4-dichlorotetrahydrothiophene 1, 1-dioxide (cz's-II and frene-II), 3, 3, 4-trichlorotetrahydrothiophene1, 1-dioxide (III), …
Number of citations: 60 pubs.acs.org
RA Aitken, AMZ Slawin, DK Sonecha - Journal of Chemical …, 2023 - Springer
The structures of the isomeric 2,5-dihydrothiophene 1,1-dioxide [orthorhombic, a = 11.340(2), b = 7.0887(15), c = 6.2811(13) Å, space group Pnma] and 2,3-dihydrothiophene 1,1-…
Number of citations: 1 link.springer.com
P DE - 1978 - pascal-francis.inist.fr
THE VAPOUR PRESSURE OF 3,3,4,4-TETRACHLOROTETRAHYDROTHIOPHENE-1,1-DIOXIDE BY THE EFFUSION METHOD. CNRS Inist Pascal-Francis CNRS Pascal and Francis …
Number of citations: 0 pascal-francis.inist.fr
EGG Bionomics, EGG Bionomics - 1992 - hero.epa.gov
INITIAL SUBMISSION: ACUTE TOXICITY STUDY WITH 3,3,4,4-TETRACHLOROTETRAHYDROTHIOPHENE-1,1-DIOXIDE IN DAPHNIA MAGNA WITH COVER LETTER DATED 042392 | Health & Environmental …
Number of citations: 0 hero.epa.gov
EGG Bionomics, EGG Bionomics - 1992 - hero.epa.gov
INITIAL SUBMISSION: ACUTE TOXICITY STUDY WITH 3,3,4,4-TETRACHLOROTETRAHYDROTHIOPHENE-1,1-DIOXIDE IN BLUEGILL AND RAINBOW TROUT WITH COVER LETTER DATED 042392 | Health & …
Number of citations: 0 hero.epa.gov
EL TOTTON, RC FREEMAN, H POWELL… - The Journal of …, 1961 - ACS Publications
The acyloin condensation with ethyl/3-phenylpropionate in toluene and xylene under the atmosphere and under nitrogen gave l, 6-diphenylhexanedione-3, 4 (hydrocinnamil)(I) in 61% …
Number of citations: 17 pubs.acs.org
Y Lu - 2001 - search.proquest.com
5, 6-Azulyne, the first azulyne to be prepared, has been trapped with furan to give an adduct whose crystal structure reveals marked bond alternation in the azulene π system. The …
Number of citations: 2 search.proquest.com
A Subpart - flrules.elaws.us
176.170 Components of paper and paperboard in contact with aqueous and fatty foods. 176.180 Components of paper and paperboard in contact with dry food. 176.200 Defoaming …
Number of citations: 0 flrules.elaws.us
DV Huynh - 2022 - harvest.usask.ca
Ribonucleic acid (RNA) splicing removes non-coding regions of deoxyribonucleic acid (DNA) from a transcribed messenger RNA (mRNA) strand which is required for gene expression. …
Number of citations: 0 harvest.usask.ca

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